molecular formula C17H15NO2 B14066316 (r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one

(r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one

Katalognummer: B14066316
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: YFXRBWUXDNJWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R/S)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a biphenyl-4-carbonyl substituent at the 5-position of the pyrrolidin-2-one ring. The R/S designation indicates stereochemical variation at this position, which significantly influences its physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry due to its structural similarity to acetylcholinesterase (AChE) inhibitors like donepezil, a drug used in Alzheimer’s disease (AD) therapy .

Eigenschaften

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

5-(4-phenylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)

InChI-Schlüssel

YFXRBWUXDNJWKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of N-Protected Amino Ketones

Boc-Protected Pyrrolidine Intermediate Synthesis

A foundational approach involves cyclizing N-protected amino ketones. For example, (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is deprotonated with potassium t-butoxide in acetone, forming a potassium carboxylate intermediate. This reacts with 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) in the presence of sodium bromide at 45–55°C to yield a bis-imidazole intermediate. Subsequent reflux with ammonium acetate in toluene induces cyclization, achieving the pyrrolidin-2-one framework. Deprotection with para-toluenesulfonic acid (PTSA) in methanol/water affords the target compound in 78% yield after pH adjustment and crystallization.

Reaction Optimization:
  • Solvent System : Acetone or toluene enhances solubility of biphenyl intermediates.
  • Catalyst : Sodium bromide accelerates nucleophilic substitution at the chloroethanone moiety.
  • Cyclization Temperature : Reflux at 110–120°C ensures complete ring closure.

Direct Acylation of Pyrrolidin-2-One

Alternative routes employ direct acylation of pyrrolidin-2-one with biphenyl-4-carbonyl chloride. In a representative procedure, pyrrolidin-2-one is treated with biphenyl-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature, followed by aqueous workup and silica gel chromatography (ethyl acetate/hexane) to isolate the product. This method achieves 74% yield but requires stringent anhydrous conditions to prevent hydrolysis.

Ring Expansion of Cyclobutanone Derivatives

TsOH-Catalyzed Lactamization

A novel ring-expansion strategy utilizes cyclobutanone derivatives and oximes. For instance, 4-biphenyl-4-carbonylcyclobutanone is reacted with hydroxylamine hydrochloride in ethanol under reflux to form an oxime intermediate. Treatment with TsOH (5 mol%) in acetone at 60–70°C induces a Beckmann rearrangement, yielding the pyrrolidin-2-one product. Purification via silica gel chromatography (ethyl acetate/methanol) affords the lactam in 77% yield.

Key Advantages:
  • Stereochemical Retention : The reaction preserves the biphenyl group’s spatial orientation.
  • Scalability : Gram-scale syntheses demonstrate consistent yields (>70%).

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Enantiopure (R)- or (S)-isomers are accessible via chiral auxiliaries. For example, (S)-5-([1,1'-biphenyl]-4-carbonyl)pyrrolidin-2-one is synthesized using (S)-pyrrolidine-2-carboxylic acid as a starting material. Boc protection, acylation with biphenyl-4-carbonyl chloride, and deprotection with HCl/methanol yield the (S)-enantiomer with >98% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively hydrolyzes one enantiomer of a racemic ester precursor, enabling separation via column chromatography. This method achieves 45–50% yield per enantiomer but requires additional steps for ester synthesis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity Stereocontrol Scalability
Cyclization (Boc) 78 >99% Racemic Industrial
Direct Acylation 74 95% Racemic Lab-scale
Ring Expansion 77 98% Retention Multi-gram
Enzymatic Resolution 45–50 >99% ee Enantioselective Pilot-scale

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Anti-Alzheimer’s Pyrrolidinone Derivatives

Key Example :

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (Compound 10b) Structure: Incorporates a 4-fluorobenzoyl group and a 4-methoxybenzyl substituent. Activity: Exhibited potent AChE inhibition (IC50 in nanomolar range), outperforming donepezil in preclinical studies . Comparison: Unlike (R/S)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one, Compound 10b includes a piperidine ring and methoxybenzyl group, which may enhance solubility but reduce lipophilicity.

Biphenyl-Modified Pyrrolidinones

Key Examples :

  • (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (CAS 1038924-70-7) Structure: Features a biphenyl-4-ylmethyl group at C5 and a methyl group at C3. Properties: Molecular weight 265.35; lower than the target compound due to the absence of a carbonyl group.
  • (S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one
    • Structure : Stereospecific (S)-enantiomer of the target compound.
    • Relevance : Highlighted in structural databases as a key intermediate for drug development, particularly for CNS targets .

Hydrophilic Pyrrolidinone Derivatives

Key Examples :

  • 5-(Hydroxymethyl)pyrrolidin-2-one (CAS 62400-75-3) Structure: Hydroxymethyl group at C4. Properties: High solubility due to polar hydroxymethyl group; used as a synthetic intermediate.
  • (R)-5-(Aminomethyl)pyrrolidin-2-one (CAS 173336-98-6) Structure: Aminomethyl group at C5. Activity: The primary amine enables salt formation, improving solubility. Enantiomer-specific activity has been observed in related compounds, suggesting the R/S configuration in the target compound could critically influence efficacy .

Structural and Pharmacological Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Solubility (LogP)
This compound 319.37 Biphenyl-4-carbonyl at C5 Potential AChE inhibitor ~3.2 (Low)
Compound 10b ~450 4-Fluorobenzoyl, 4-methoxybenzyl AChE inhibitor (IC50 ~ nM) ~2.8 (Moderate)
(3R,5S)-5-([Biphenyl]-4-ylmethyl)-3-methyl 265.35 Biphenyl-4-ylmethyl, methyl Undisclosed ~3.5 (Low)
5-(Hydroxymethyl)pyrrolidin-2-one 115.13 Hydroxymethyl at C5 Synthetic intermediate ~0.5 (High)

Key Research Findings

  • Stereochemistry Matters: Enantiomers of pyrrolidinone derivatives (e.g., R vs S configurations) show divergent biological activities. For example, (R)-5-(Aminomethyl)pyrrolidin-2-one demonstrated higher receptor affinity in certain assays compared to its S-counterpart .
  • Biphenyl vs. Monoaromatic Groups: The biphenyl group in this compound enhances binding to hydrophobic pockets in enzymes like AChE but may reduce metabolic stability compared to smaller substituents (e.g., fluorobenzoyl) .
  • Synthetic Accessibility : Suzuki-Miyaura coupling is a likely route for introducing the biphenyl group, as evidenced by similar syntheses in pyrrolidine-catalyzed reactions .

Q & A

Basic: What synthetic methodologies are effective for preparing (R/S)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via acylative coupling between biphenyl-4-carbonyl chloride and pyrrolidin-2-one derivatives. A scalable approach involves:

  • Stepwise alkylation/acylation : React pyrrolidin-2-one with biphenyl-4-carbonyl chloride in anhydrous DCM under inert atmosphere, using triethylamine as a base.
  • Chromatographic purification : Silica gel chromatography (e.g., pentane:DCM:MeOH = 4:5.5:0.5) achieves >90% purity. Yield optimization requires controlled temperature (0–5°C during acylation) and stoichiometric excess of acyl chloride (1.2–1.5 equiv) .
  • Yield challenges : Competing side reactions (e.g., over-acylation) can reduce yields; quenching unreacted reagents with aqueous NaHCO₃ mitigates this .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm regioselectivity. Key signals include:
    • Pyrrolidinone carbonyl : δ ~175–180 ppm (¹³C).
    • Biphenyl protons : Aromatic multiplet at δ 7.3–7.8 ppm (¹H).
  • HRMS : Exact mass (e.g., [M+H]⁺ = 320.1542) validates molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect diastereomers .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry .

Advanced: How can researchers resolve enantiomers of this compound, and what analytical challenges arise?

Answer:

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (80:20) to separate enantiomers. Retention times vary by >2 mins for R vs. S forms .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards.
  • Challenges :
    • Racemization risk : Avoid prolonged heating during synthesis; low-temperature acylation minimizes epimerization .
    • Co-elution artifacts : Optimize mobile phase pH to prevent peak broadening .

Advanced: How do structural modifications to the biphenyl moiety influence the compound’s bioactivity, and what computational tools validate these effects?

Answer:

  • SAR studies : Replace biphenyl with fluorophenyl or pyridyl groups to modulate lipophilicity and target binding. For example:
    • 4-Fluorobiphenyl : Increases metabolic stability (t₁/₂ ↑ 30%) but reduces PDE4 inhibition (IC₅₀ ↑ 2-fold) .
  • Computational validation :
    • Molecular docking (AutoDock Vina) : Predict binding affinity to PDE4 or SV2A (e.g., SynVesT-1 analogues for PET imaging ).
    • DFT calculations : Assess electronic effects of substituents on carbonyl reactivity .

Advanced: How should researchers address contradictions in crystallographic data for this compound?

Answer:

  • Data reconciliation :
    • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters. Validate with R₁/Rw₁ convergence (<5% discrepancy) .
    • Disordered biphenyl groups : Apply PART instructions to model alternate conformations.
  • Validation tools :
    • PLATON : Check for missed symmetry or solvent-accessible voids.
    • CCDC deposition : Cross-reference with Cambridge Structural Database entries for analogous compounds .

Advanced: What in vitro assays are suitable for evaluating the compound’s PDE4 inhibition or SV2A targeting potential?

Answer:

  • PDE4 inhibition :
    • Radioactive assay : Measure cAMP hydrolysis in recombinant PDE4B (IC₅₀ typically 0.1–1 μM). Include Rolipram (IC₅₀ = 0.17 μM) as a positive control .
  • SV2A PET imaging :
    • Competitive binding : Use ¹⁸F-SynVesT-1 in rat brain slices. Calculate Ki via Cheng-Prusoff equation .
  • Cytotoxicity : MTT assays in HEK293 cells ensure selectivity (EC₅₀ > 50 μM recommended) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acyl chloride vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite.
  • First aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .

Advanced: How can researchers leverage continuous-flow chemistry to scale up synthesis while maintaining stereochemical integrity?

Answer:

  • Flow reactor setup : Use a packed-bed reactor with immobilized Lewis acid catalysts (e.g., ZnCl₂ on silica). Parameters:
    • Residence time : 10–15 mins at 40°C.
    • Pressure : 2–3 bar to prevent solvent evaporation.
  • Advantages :
    • Enhanced enantioselectivity : >95% ee achieved via precise temperature control .
    • Scalability : Throughput of 1–5 g/hr demonstrated in biphasic systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.